molecular formula C24H23N3O5S B2920901 Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 900003-96-5

Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2920901
CAS No.: 900003-96-5
M. Wt: 465.52
InChI Key: RJUIRMPHGWCBAP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other benzofuro[3,2-d]pyrimidin compounds , it may interact with its targets through a similar mechanism, which involves the formation of stable complexes with target proteins, leading to modulation of their activity.

Biochemical Pathways

Benzofuro[3,2-d]pyrimidin compounds are known to be involved in a variety of biochemical reactions . These may include interactions with various enzymes and receptors, leading to changes in cellular signaling pathways. The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.

Biological Activity

Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound with potential therapeutic applications, particularly in oncology and neuropharmacology. Its structure suggests a complex interaction profile that may influence various biological pathways. This article synthesizes available research on its biological activity, including anticancer properties and potential effects on neurotransmitter systems.

Chemical Structure and Properties

The compound features a benzofuro-pyrimidine core, which is known for its biological activity. The presence of a thioacetamido group may enhance its interaction with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Studies indicate that benzofuro-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and L363 cells. The mechanism often involves the inhibition of specific kinases such as Polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation .
    CompoundIC50 (µM)Target
    Ethyl 3-(2-((4-oxo-3-propyl...)1.49 - 2.94Plk1
    Similar Benzofuro Derivative0.5 - 1.0Various Cancer Lines
  • Neuropharmacological Effects :
    • There is emerging evidence that compounds with similar structures can modulate serotonin receptors, particularly the 5-HT6 subtype, which is implicated in cognitive functions and metabolic processes. This modulation could provide insights into potential treatments for obesity and cognitive disorders .

The primary mechanism of action for ethyl 3-(2-((4-oxo-3-propyl...) appears to be through the inhibition of key enzymes involved in cell cycle regulation. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells. The thio group may also facilitate interactions with thiol-containing biomolecules, enhancing cellular uptake and efficacy .

Case Studies

Properties

IUPAC Name

ethyl 3-[[2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-3-12-27-22(29)21-20(17-10-5-6-11-18(17)32-21)26-24(27)33-14-19(28)25-16-9-7-8-15(13-16)23(30)31-4-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUIRMPHGWCBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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